molecular formula C8H6N2O3 B1233002 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione CAS No. 7600-08-0

5-Hydroxy-2,3-dihydrophthalazine-1,4-dione

Cat. No. B1233002
CAS RN: 7600-08-0
M. Wt: 178.14 g/mol
InChI Key: ZBUBTIDFWFQVLJ-UHFFFAOYSA-N
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Description

5-Hydroxy-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C8H7N3O2 . It is used for synthesis .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione consists of 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The molar mass is 177.16 g/mol .


Physical And Chemical Properties Analysis

5-Hydroxy-2,3-dihydrophthalazine-1,4-dione is a solid substance with a melting point of 300 °C . It is used for synthesis and has a molar mass of 177.16 g/mol .

Scientific Research Applications

Electrochemical Properties

5-Hydroxy-2,3-dihydrophthalazine-1,4-dione exhibits notable electrochemical properties. Studies have shown its ability to induce physiological changes in intracellular pH, indicating cell activation. This characteristic makes it an interesting candidate for further electrochemical research and potential applications in cellular studies (Polosin et al., 2008).

Chemiluminescence and Energy Transfer

The compound has been utilized in chemiluminescence studies, particularly in the synthesis of molecular dyads linking 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione with other compounds like BODIPY. This synthesis can induce chemiluminescence, making it a valuable component in the study of chemiluminescent materials and energy transfer processes (Degirmenci & Algi, 2017).

Synthesis of Derivatives with Antimicrobial Properties

Researchers have explored the synthesis of derivatives from 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione, demonstrating antimicrobial properties against various bacterial and fungal strains. This line of research opens avenues for developing new antimicrobial agents (Ewies et al., 2021).

Supramolecular Liquid Crystals

The compound has been studied for its ability to self-assemble into trimeric disks, which can then organize into columnar, discotic mesophases. This property makes it significant in the field of materials science, especially in the development of supramolecular, discotic liquid crystals (Suárez et al., 1998).

Potential Anticonvulsant Activities

Derivatives of 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione have been synthesized and evaluated for their anticonvulsant activities. This research is crucial in the pharmaceutical field for developing new drugs to treat convulsions (Liu, Zhang, & Quan, 2017).

Bioorganic Chemistry

The synthesis of naphthoquinone derivatives from 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione and their evaluation for antiproliferative activity against human tumor cell lines is another significant application. This research contributes to the understanding of the compound's role in bioorganic chemistry and cancer treatment (Bonifazi et al., 2010).

Electrochemical Oxidation Studies

Investigations into the electrochemical oxidation of the compound in various solvents have been conducted. These studies are fundamental in understanding the compound's behavior under different conditions, which is essential for its application in electrochemistry (Nematollahi et al., 2014).

properties

IUPAC Name

5-hydroxy-2,3-dihydrophthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)8(13)10-9-7(4)12/h1-3,11H,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUBTIDFWFQVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418683
Record name 5-hydroxy-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2,3-dihydrophthalazine-1,4-dione

CAS RN

7600-08-0
Record name 5-hydroxy-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxyphthalic anhydride (2.0 g, 12.2 mmol, Aldrich) was stirred with 25 mL of glacial acetic acid until nearly all dissolved. Hydrazine (8.4 mL, 268 mmol) was added dropwise to the mixture. The reaction mixture fumed and became homogeneous with development of a yellow color. After a few minutes, a white precipitate formed and the yellow color faded. The mixture was stirred for three days and then filtered. The solids were washed with 150 mL of water followed by 125 mL of acetonitrile and allowed to dry in the air and then under vacuum. Yield: 2.06 g (95%). 1H NMR (DMSO-d6): δ 12.83 (s, 1H), 12.06 (s, 1H), 11.68 (s, 1H), 7.76-7.70 (t, 1H), 7.34-7.31 (d, 1H), 7.14-7.12 (d, 1H); 13C NMR (DMSO-d6): δ 163.04, 160.68, 152.74, 136.37, 126.38, 118.34, 114.50, 113.76; MS: (m/e) 178 (M+), 148, 120, 92.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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